Fmoc-cycloleucine

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-cycloleucine typically involves the protection of the amino group of cycloleucine with the Fmoc group. This can be achieved by reacting cycloleucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino group of cycloleucine to form the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic

Biological Activity

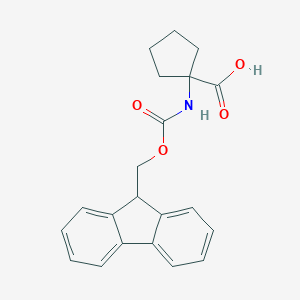

Fmoc-cycloleucine is a derivative of cycloleucine, characterized by the addition of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential implications for drug development.

Chemical Structure and Properties

This compound has the chemical formula CHNO and is classified under the category of amino acid derivatives. The presence of the Fmoc group enhances its stability and solubility in organic solvents, making it suitable for peptide synthesis and biological studies .

The biological activity of this compound can be attributed to its inhibition of specific enzymes and receptors:

- Cholinesterase Inhibition : this compound has been shown to inhibit butyrylcholinesterase (BChE) with a value of 45 µM, making it a potent reversible inhibitor compared to other derivatives . This property suggests potential applications in treating conditions like Alzheimer's disease, where cholinesterase inhibitors are beneficial.

- Methylation Inhibition : Cycloleucine, from which this compound is derived, acts as an antagonist at NMDA receptor-associated glycine receptors and inhibits S-adenosyl-methionine mediated methylation processes. This inhibition can affect various cellular functions, including RNA processing .

Biological Assays and Efficacy

This compound has been evaluated in several biological assays to determine its efficacy:

Case Study 1: Cholinesterase Inhibition

A recent study focused on synthesizing various Fmoc-amino acid derivatives to identify potent cholinesterase inhibitors. Among them, this compound was noted for its selective inhibition against BChE over acetylcholinesterase (AChE), providing insights into its potential therapeutic use in neurodegenerative diseases .

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro assays conducted on human leukemia cell lines demonstrated that cycloleucine could inhibit cell proliferation significantly. The study highlighted that cycloleucine's mechanism involves blocking essential methylation processes necessary for RNA function, thus providing a basis for further exploration of this compound as an anti-cancer agent .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing Fmoc-cycloleucine with high enantiomeric purity?

To minimize epimerization during solid-phase synthesis, optimize reaction temperature (e.g., 0–25°C), coupling reagent selection (e.g., HATU vs. DIC/HOBt), and monitor reaction progress via HPLC. Pre-activation of this compound with coupling reagents for 1–5 minutes before resin addition can improve efficiency. Include controls using standard amino acids (e.g., Fmoc-leucine) to benchmark purity .

Q. Which spectroscopic methods are most reliable for confirming this compound’s structural integrity?

Use - and -NMR to verify the absence of epimerization and cycloleucine’s strained bicyclic structure. Compare experimental NMR shifts with density functional theory (DFT)-predicted values. Mass spectrometry (HRMS or MALDI-TOF) should confirm molecular weight within ±0.001 Da. For purity, HPLC with UV detection at 265 nm (Fmoc absorption) is essential .

Q. How should researchers standardize this compound storage to prevent degradation?

Store under inert gas (argon) at –20°C in anhydrous DMF or DCM. Conduct stability tests by comparing coupling efficiency before and after storage. Include TLC or HPLC data to track decomposition products (e.g., free cycloleucine or Fmoc-byproducts) over 1–6 months .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between computational and empirical data on this compound’s conformational stability?

For discrepancies in NMR or IR data, perform variable-temperature NMR to assess dynamic equilibria. Compare solvent effects (e.g., DMSO vs. CDCl) on ring strain. Validate computational models (e.g., MD simulations) with experimental NOESY/ROESY data to confirm spatial proximity of protons .

Q. How can researchers design studies to evaluate this compound’s impact on peptide secondary structure?

Incorporate cycloleucine into model peptides (e.g., α-helix or β-sheet motifs) and analyze structural changes via circular dichroism (CD) and 2D NMR. Compare with control peptides containing non-cyclic residues. Use X-ray crystallography or cryo-EM for high-resolution structural insights .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?

Apply multivariate analysis (e.g., PCA or ANOVA) to datasets tracking yield, purity, and coupling efficiency across ≥3 independent syntheses. Include error margins for HPLC peak areas and NMR integration values. Report confidence intervals (95%) for critical parameters like enantiomeric excess .

Q. How can computational models predict this compound’s compatibility with non-canonical coupling reagents?

Use molecular docking or QM/MM simulations to assess steric and electronic interactions between cycloleucine’s bicyclic structure and reagents (e.g., PyAOP vs. COMU). Validate predictions with kinetic studies measuring coupling rates via UV-monitored deprotection .

Q. Methodological Considerations

Q. What controls are essential when assessing this compound’s reactivity in automated peptide synthesis?

- Positive controls : Peptides synthesized with standard Fmoc-amino acids.

- Negative controls : Resin-only reactions to detect nonspecific binding.

- Kinetic controls : Time-course HPLC to monitor incomplete couplings. Document deprotection times (e.g., 20% piperidine in DMF for 2 × 5 minutes) and repeat failed couplings with fresh reagent batches .

Q. How should researchers address low yields in this compound-mediated macrocyclization?

Screen solvents (e.g., DCM/MeCN mixtures) and coupling agents (e.g., HATU/DIEA). Use high-dilution conditions (0.001–0.01 M) to favor intramolecular reactions. Characterize by-products via LC-MS to adjust stoichiometry or reaction time .

Q. Data Interpretation and Reproducibility

Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions. For example:

- Population : Peptides containing cycloleucine.

- Intervention : Comparison of coupling efficiency with linear vs. cyclic residues.

- Outcome : Improved protease resistance or binding affinity .

Q. How can researchers ensure reproducibility when reporting this compound-based protocols?

Adhere to the Beilstein Journal of Organic Chemistry’s guidelines:

- Provide detailed synthetic procedures (solvent volumes, molar ratios, purification steps).

- Report characterization data (NMR shifts, HPLC gradients) in tabular format.

- Deposit raw spectra and chromatograms in supplementary materials .

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-19(24)21(11-5-6-12-21)22-20(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13H2,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECZEINPZOFWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359656 | |

| Record name | Fmoc-cycloleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117322-30-2 | |

| Record name | Fmoc-cycloleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-(9-Fluorenylmethyloxycarbonyl)amino-1-cyclopentane carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.